molecular formula C13H9N3O6 B12756155 Php9HT6cfb CAS No. 202271-78-1

Php9HT6cfb

Cat. No.: B12756155
CAS No.: 202271-78-1
M. Wt: 303.23 g/mol
InChI Key: KVRCAGKHAZRSQX-QMMMGPOBSA-N
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Description

. It is characterized by its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrothalidomide typically involves the nitration of thalidomide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 4-Nitrothalidomide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are crucial to prevent any hazardous incidents during production .

Chemical Reactions Analysis

Types of Reactions

4-Nitrothalidomide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitrothalidomide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in cell signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Nitrothalidomide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. It is known to affect pathways related to inflammation and cell proliferation. The nitro group plays a crucial role in its biological activity, influencing its reactivity and interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrothalidomide is unique due to its nitro group, which imparts distinct chemical and biological properties. This modification allows it to participate in different reactions and exhibit unique biological activities compared to its parent compound and other derivatives .

Properties

CAS No.

202271-78-1

Molecular Formula

C13H9N3O6

Molecular Weight

303.23 g/mol

IUPAC Name

2-[(3S)-2,6-dioxopiperidin-3-yl]-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C13H9N3O6/c17-9-5-4-8(11(18)14-9)15-12(19)6-2-1-3-7(16(21)22)10(6)13(15)20/h1-3,8H,4-5H2,(H,14,17,18)/t8-/m0/s1

InChI Key

KVRCAGKHAZRSQX-QMMMGPOBSA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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